Polymer Conductivity Reduction Relative to Unsubstituted Pyrrole
The introduction of an N-alkyl group on the pyrrole ring drastically reduces the electrical conductivity of the resulting polymer [1]. Poly(N-alkylpyrrole) shows an electrical conductivity about 5–7 orders of magnitude lower than that of polypyrrole [1]. For specific poly(N-alkylpyrrole) materials (likely including N-propyl-substituted polymers based on class inference), the doped conductivity lies in the range of 10⁻⁵ to 10⁻⁶ S/cm [2].
| Evidence Dimension | Electrical Conductivity (Doped State) |
|---|---|
| Target Compound Data | 10⁻⁵ to 10⁻⁶ S/cm (range for poly(1-alkyl 2,5-pyrrolylene) class) [2] |
| Comparator Or Baseline | Polypyrrole: typically > 1 S/cm |
| Quantified Difference | 5-7 orders of magnitude lower [1] |
| Conditions | General class of N-alkylpyrrole polymers; specific data for poly(1-alkyl 2,5-pyrrolylene) [2] |
Why This Matters
This quantifies the unavoidable trade-off in conductivity for N-alkyl substitution, establishing a performance baseline for material scientists and a key selection criterion for polymer electronics.
- [1] Copolymers of pyrrole with N-alkynylpyrroles. ScienceDirect, 2013. (Referencing poly(N-alkylpyrrole) conductivity). View Source
- [2] CHEMICAL SYNTHESIS AND PROPERTIES OF POLY(1-ALKYL 2,5-PYRROLYLENE). Università di Bologna. View Source
